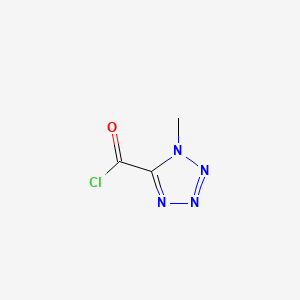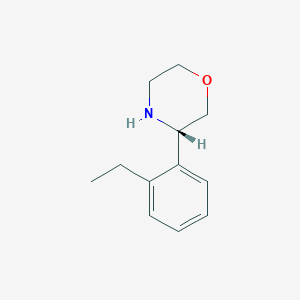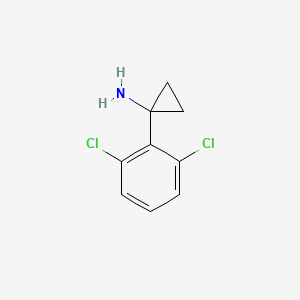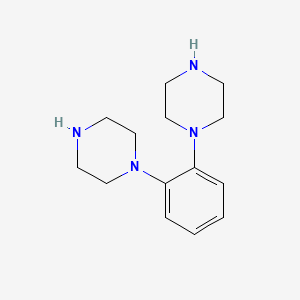
1-methyl-1H-1,2,3,4-tetrazole-5-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-1H-1,2,3,4-tetrazole-5-carbonyl chloride is a chemical compound belonging to the tetrazole family. Tetrazoles are heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a methyl group and a carbonyl chloride functional group attached to the tetrazole ring. It is used in various chemical reactions and has applications in multiple scientific fields.
准备方法
The synthesis of 1-methyl-1H-1,2,3,4-tetrazole-5-carbonyl chloride typically involves the reaction of 1-methyl-1H-1,2,3,4-tetrazole with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency.
-
Synthetic Routes
Route 1: Reacting 1-methyl-1H-1,2,3,4-tetrazole with phosgene in the presence of a base such as triethylamine.
Route 2: Using triphosgene as a safer alternative to phosgene, in a similar reaction setup.
-
Reaction Conditions
- Temperature: Typically carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.
- Solvent: Commonly used solvents include dichloromethane or chloroform.
化学反应分析
1-Methyl-1H-1,2,3,4-tetrazole-5-carbonyl chloride undergoes various chemical reactions, including:
-
Substitution Reactions
Nucleophilic Substitution: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reagents and Conditions: Typically involves the use of a base (e.g., triethylamine) and a suitable solvent (e.g., dichloromethane).
-
Addition Reactions
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form 1-methyl-1H-1,2,3,4-tetrazole-5-carboxylic acid.
-
Oxidation and Reduction
Oxidation: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl chloride group can be reduced to form corresponding alcohols.
科学研究应用
1-Methyl-1H-1,2,3,4-tetrazole-5-carbonyl chloride has a wide range of applications in scientific research:
-
Chemistry
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the preparation of tetrazole-based ligands for coordination chemistry.
-
Biology
- Investigated for its potential as a bioisostere in drug design, replacing carboxylic acids in pharmaceutical compounds.
-
Medicine
- Explored for its antimicrobial and antifungal properties.
- Potential use in the development of new therapeutic agents.
-
Industry
- Utilized in the production of agrochemicals and specialty chemicals.
- Applied in the synthesis of advanced materials with specific properties.
作用机制
The mechanism of action of 1-methyl-1H-1,2,3,4-tetrazole-5-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new compounds. The tetrazole ring can also participate in coordination chemistry, forming complexes with metal ions.
相似化合物的比较
1-Methyl-1H-1,2,3,4-tetrazole-5-carbonyl chloride can be compared with other tetrazole derivatives:
-
1-Methyl-1H-1,2,3,4-Tetrazole-5-Carbaldehyde
- Similar structure but with an aldehyde group instead of a carbonyl chloride.
- Used in different synthetic applications.
-
1-Methyl-1H-1,2,3,4-Tetrazole-5-Carboxylic Acid
- Contains a carboxylic acid group.
- Commonly used as a building block in organic synthesis.
-
5-Methyl-1H-Tetrazole
- Lacks the carbonyl chloride group.
- Used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its reactivity and versatility in forming various derivatives, making it a valuable compound in both research and industrial applications.
属性
IUPAC Name |
1-methyltetrazole-5-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN4O/c1-8-3(2(4)9)5-6-7-8/h1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLAYHVFMQVOEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN4O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.53 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(3-fluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11742571.png)
![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11742586.png)
![1,3-dimethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11742593.png)
![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11742598.png)


![{[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(2-phenylethyl)amine](/img/structure/B11742613.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11742619.png)
![[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11742628.png)


![2-{[(4-Hydroxy-2-methylphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B11742659.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11742666.png)
